N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE
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Overview
Description
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE typically involves the reaction of 2-aminobenzoxazole with 2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[3-(BENZIMIDAZOL-2-YLAMINO)PHENYL]AMINE: Similar structure but contains a benzimidazole ring instead of a benzoxazole ring.
N-(BENZO[D]THIAZOL-2-YL)-2-[PHENYL(2-(PIPERIDIN-1-YL)ETHYLAMINO]BENZAMIDES: Contains a benzothiazole ring and is used for its anti-inflammatory properties.
Uniqueness
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and nitrobenzamide moiety make it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c16-14(19-15-17-10-6-2-4-8-12(10)24-15)18-13(21)9-5-1-3-7-11(9)20(22)23/h1-8H,(H3,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPPJXNRRZOTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=N\C2=NC3=CC=CC=C3O2)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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